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molecular formula C9H9NO3S B3045367 Tosylmethylisocyanate CAS No. 10564-55-3

Tosylmethylisocyanate

Cat. No. B3045367
M. Wt: 211.24 g/mol
InChI Key: IAYSDKUKIIYRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380218B1

Procedure details

To a solution of 1,4-Dioxa-spiro[4,5]decan-8-one (2.0 grams, 12.8 mmole) and tosyl-methyl isocyanate (5.0 grams, 25.6 mmole) in dimethylformamide (25 ml) at 0° C. was added 1.0 M tBuOK in tButanol (25.6 ml) and stirred at 0° C. for 1 hour and room temperature over night. The mixture was diluted with water and extracted with diethyl ether. The combined extracts were washed with water and brine, dried over MgSO4, filtered, and concentrated to a solid which was purified via flash chromatography on silica using 30% ethyl acetate/hexane as eluent to give a solid (1.45 g). MW 167.209; MS (m/e) 168 (M++1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.S([CH2:22][N:23]=C=O)(C1C=CC(C)=CC=1)(=O)=O.C(O[K])(C)(C)C>CN(C)C=O.O>[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:22]#[N:23])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)CN=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 1 hour and room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid which
CUSTOM
Type
CUSTOM
Details
was purified via flash chromatography on silica using 30% ethyl acetate/hexane as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCOC12CCC(CC2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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